

Validating the Specificity of IBR2 for RAD51: A Comparative Guide

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Compound of Interest		
Compound Name:	IBR2	
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For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of **IBR2**, a known RAD51 inhibitor, against other proteins to validate its specificity. We present supporting experimental data, detailed protocols, and visual workflows to offer a clear and objective analysis.

Executive Summary

IBR2 is a small molecule inhibitor that has been identified as a potent disruptor of RAD51 function. It acts by inhibiting the multimerization of RAD51 and promoting its degradation via the proteasome pathway.[1] This guide delves into the experimental evidence supporting the claim of **IBR2**'s specificity for RAD51. While direct quantitative data on **IBR2**'s binding affinity to a wide range of off-target proteins is limited in publicly available literature, its discovery through a targeted screen and its mechanism of action provide strong evidence for its specificity. This guide also draws comparisons with another well-characterized RAD51 inhibitor, B02, for which more extensive specificity data is available, to provide a framework for evaluating **IBR2**.

Mechanism of Action of IBR2

IBR2 was identified from a high-throughput screening of 24,000 compounds for its ability to directly bind to RAD51. Its primary mechanism of action involves the disruption of the interaction between RAD51 and the BRC repeats of the BRCA2 protein, which is crucial for the proper assembly of the RAD51 nucleoprotein filament during homologous recombination. The



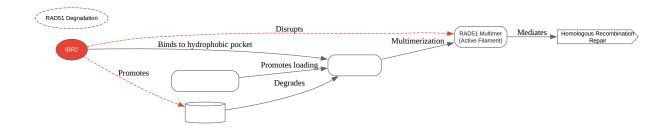


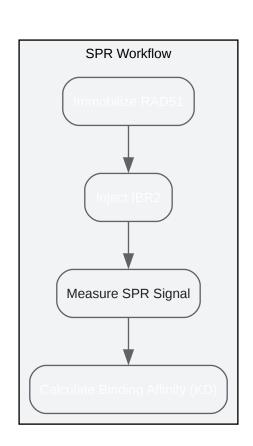


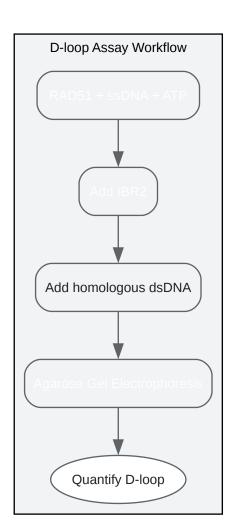
competitive disruption of the His-RAD51 and GST-BRC interaction by **IBR2** has been demonstrated with a median competitive inhibition concentration (IC50) of $0.11 \, \mu M$.

Furthermore, **IBR2** has been shown to induce the degradation of RAD51 protein through the ubiquitin-proteasome pathway. This dual-action of inhibiting RAD51 multimerization and promoting its degradation contributes to its efficacy in impairing the homologous recombination repair pathway in cancer cells.









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References

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